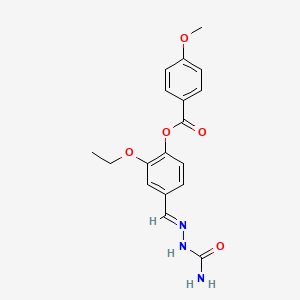
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 765275-56-7
Molecular Weight: 543.024 g/mol
This compound belongs to a class of organic molecules known for their diverse applications in research and industry. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Méthodes De Préparation
Synthetic Routes:: The synthetic route for 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate involves several steps. While I don’t have specific data for this compound, similar derivatives are often synthesized through condensation reactions, hydrazinolysis, and esterification. Researchers typically optimize reaction conditions to achieve high yields.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It is primarily available for early discovery researchers as part of a collection of rare and unique chemicals .
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The benzoyl groups in the molecule can undergo oxidation reactions.
Substitution: The chlorine and bromine atoms are potential sites for substitution reactions.
Hydrolysis: Ester hydrolysis may occur under specific conditions.
Hydrazine hydrate: Used for hydrazinolysis.
Acidic or basic conditions: For esterification and hydrolysis.
Oxidizing agents: To facilitate oxidation reactions.
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis may yield the corresponding carboxylic acid, while substitution reactions can lead to various derivatives.
Applications De Recherche Scientifique
Chemistry::
Building block: Used in the synthesis of more complex molecules.
Ligand design: May serve as a ligand in coordination chemistry.
Antimicrobial activity: Investigated for potential antibacterial or antifungal properties.
Bioconjugation: Used in bioorthogonal chemistry for labeling and imaging.
Materials science:
Pharmaceuticals: May contribute to drug discovery.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: (CAS: 340224-20-6)
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: (CAS: 769148-13-2)
Propriétés
Numéro CAS |
765304-85-6 |
|---|---|
Formule moléculaire |
C28H20BrClN2O4 |
Poids moléculaire |
563.8 g/mol |
Nom IUPAC |
[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H20BrClN2O4/c29-23-9-5-22(6-10-23)28(34)36-26-13-3-19(4-14-26)17-31-32-27(33)21-7-15-25(16-8-21)35-18-20-1-11-24(30)12-2-20/h1-17H,18H2,(H,32,33)/b31-17+ |
Clé InChI |
JUTJLLCBCLVMSB-KBVAKVRCSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)Cl |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)


![9-Chloro-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12015527.png)


![3,4-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12015541.png)
![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015547.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015551.png)
